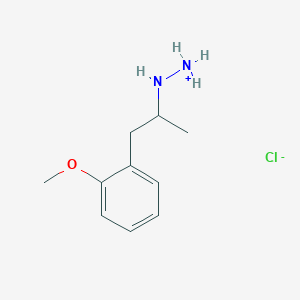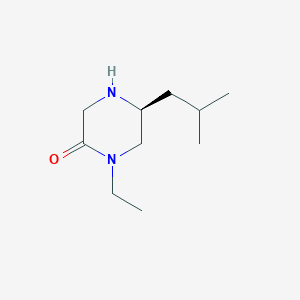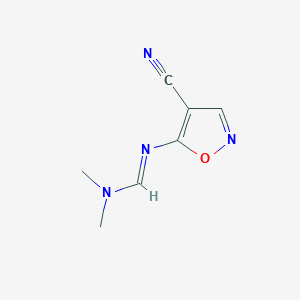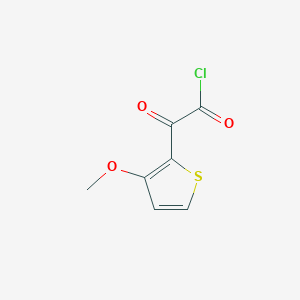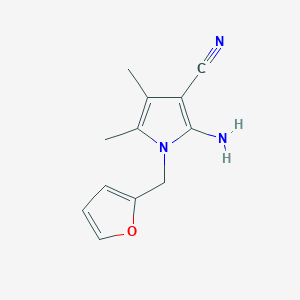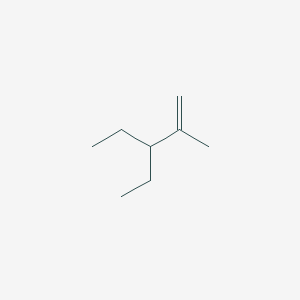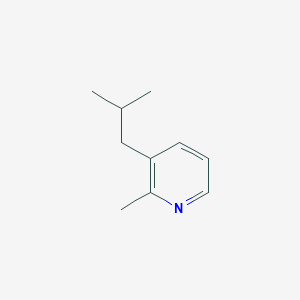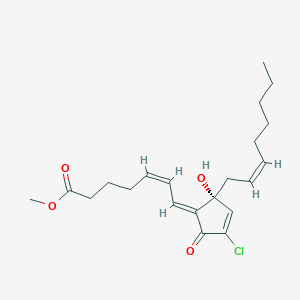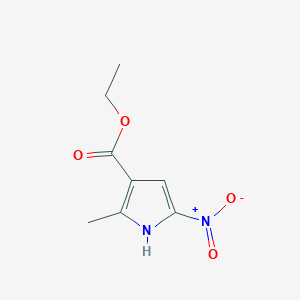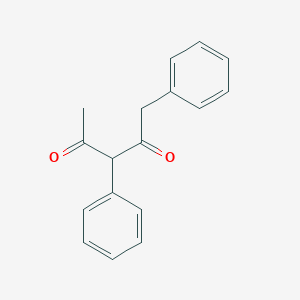
1,3-Diphenyl-2,4-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-2,4-pentanedione (DPD) is a yellow crystalline powder with a chemical formula of C17H14O2. It is commonly used as a chelating agent and is known for its ability to form complexes with various metals. DPD is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
1,3-Diphenyl-2,4-pentanedione forms complexes with metal ions through the formation of a chelate ring. The chelate ring is formed when the 1,3-Diphenyl-2,4-pentanedione molecule binds to the metal ion through two or more coordination sites. The formation of the chelate ring stabilizes the metal ion and prevents it from reacting with other species.
Efectos Bioquímicos Y Fisiológicos
1,3-Diphenyl-2,4-pentanedione has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. 1,3-Diphenyl-2,4-pentanedione has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, 1,3-Diphenyl-2,4-pentanedione has been shown to have neuroprotective properties and can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Diphenyl-2,4-pentanedione is a versatile chelating agent that can form complexes with various metal ions. It is commonly used in analytical chemistry to determine the concentration of metal ions in a sample. However, 1,3-Diphenyl-2,4-pentanedione has some limitations in lab experiments. It can only form complexes with metal ions that have a certain coordination number and geometry. Additionally, 1,3-Diphenyl-2,4-pentanedione can form complexes with other species, such as amino acids, which can interfere with the analysis of metal ions.
Direcciones Futuras
There are many future directions for the use of 1,3-Diphenyl-2,4-pentanedione in scientific research. One potential application is in the development of metal-based drugs for the treatment of various diseases. 1,3-Diphenyl-2,4-pentanedione can be used to synthesize metal complexes that have specific biological activity. Additionally, 1,3-Diphenyl-2,4-pentanedione can be used in the development of new materials, such as metal-organic frameworks, which have potential applications in gas storage and separation, catalysis, and drug delivery.
Conclusion:
1,3-Diphenyl-2,4-pentanedione is a versatile chelating agent that has many applications in scientific research. It is commonly used in analytical chemistry to determine the concentration of metal ions in a sample and can be used in the synthesis of metal complexes for various applications. 1,3-Diphenyl-2,4-pentanedione has various biochemical and physiological effects and has potential applications in the development of metal-based drugs and new materials.
Métodos De Síntesis
1,3-Diphenyl-2,4-pentanedione can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, Friedel-Crafts reaction, and the Mannich reaction. The Claisen-Schmidt condensation reaction involves the condensation of benzaldehyde and acetone in the presence of a base catalyst. The Friedel-Crafts reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst. The Mannich reaction involves the reaction of formaldehyde, dimethylamine, and acetone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-2,4-pentanedione is widely used in scientific research due to its ability to form complexes with various metals. It is commonly used as a chelating agent in analytical chemistry to determine the concentration of metal ions in a sample. 1,3-Diphenyl-2,4-pentanedione has also been used in the synthesis of metal complexes for various applications, including catalysis, drug design, and material science.
Propiedades
Número CAS |
19588-08-0 |
|---|---|
Nombre del producto |
1,3-Diphenyl-2,4-pentanedione |
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1,3-diphenylpentane-2,4-dione |
InChI |
InChI=1S/C17H16O2/c1-13(18)17(15-10-6-3-7-11-15)16(19)12-14-8-4-2-5-9-14/h2-11,17H,12H2,1H3 |
Clave InChI |
ZRPKYWOSTUYAPU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
Sinónimos |
1,3-Diphenyl-2,4-pentanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



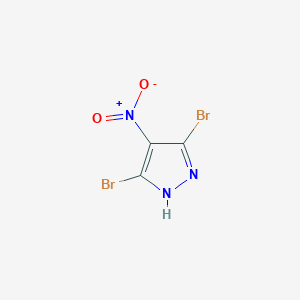
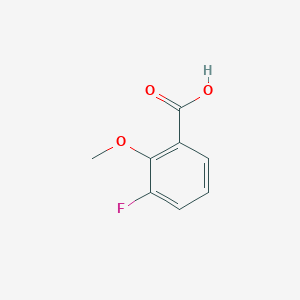
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
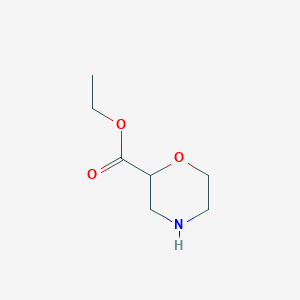
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
